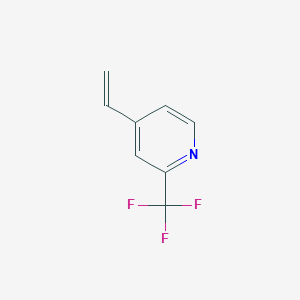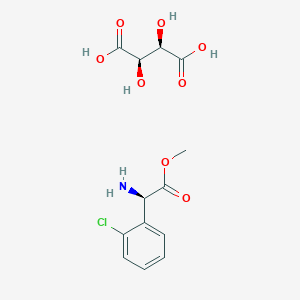
(R)-2-chlorophenylglycinemethylesterL-tartratesalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-chlorophenylglycinemethylesterL-tartratesalt is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a glycine moiety, and a methyl ester, combined with L-tartrate as a salt. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chlorophenylglycinemethylesterL-tartratesalt typically involves several steps. One common method starts with the chlorination of phenylglycine to introduce the chlorine atom into the phenyl ring. This is followed by esterification to form the methyl ester. The final step involves the formation of the L-tartrate salt through a reaction with L-tartaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-chlorophenylglycinemethylesterL-tartratesalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-chlorophenylglycinemethylesterL-tartratesalt is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, ®-2-chlorophenylglycinemethylesterL-tartratesalt has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, particularly those involving enzyme modulation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-2-chlorophenylglycinemethylesterL-tartratesalt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chlorophenylglycine: Lacks the methyl ester and L-tartrate components.
Phenylglycinemethylester: Does not have the chlorine atom in the phenyl ring.
GlycinemethylesterL-tartratesalt: Missing the chlorophenyl group.
Uniqueness
®-2-chlorophenylglycinemethylesterL-tartratesalt is unique due to its combination of a chlorophenyl group, glycine moiety, methyl ester, and L-tartrate salt. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C13H16ClNO8 |
|---|---|
Poids moléculaire |
349.72 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1 |
Clé InChI |
FVKGOSHITUHKGR-HQWYAZORSA-N |
SMILES isomérique |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




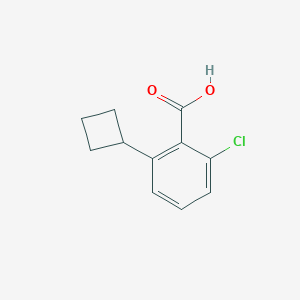
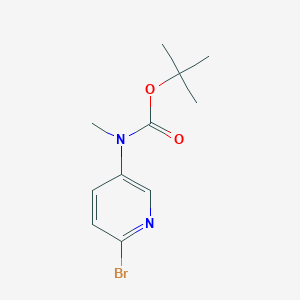
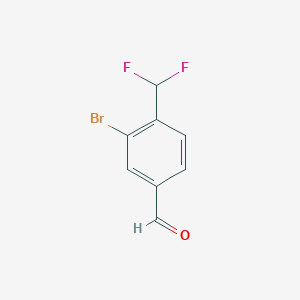
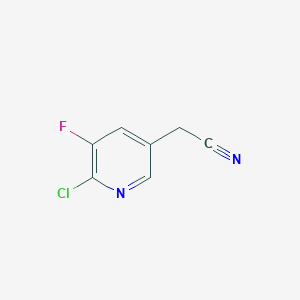




![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)

